molecular formula C17H18N4O2 B10764007 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B10764007
M. Wt: 310.35 g/mol
InChI Key: XRYOQOUJMQVCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide is a chemical compound built on an imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The imidazo[1,2-a]pyrimidine core is of significant interest in scientific research due to its structural analogy to purine bases, which allows it to interact with a variety of enzymatic targets . This scaffold is documented in the literature as possessing a wide range of therapeutic properties, including antimicrobial , anti-inflammatory , anticancer , antiviral , and anxiolytic activities . Compounds featuring this heterocyclic system, such as divaplon and fasiplon, have advanced to clinical investigations, underscoring the scaffold's value in drug discovery . The specific substitution pattern on this molecule—combining an imidazo[1,2-a]pyrimidine with a methoxyphenyl group and a 2-methylpropanamide side chain—suggests potential for targeted interaction with biological macromolecules. Researchers can leverage this compound as a key intermediate or probe in hit-to-lead optimization campaigns, particularly in developing novel agents against resistant microbial strains or for exploring new pathways in oncology and immunology . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOQOUJMQVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Dehydrogenative Coupling

A palladium-catalyzed intramolecular dehydrogenative coupling reaction enables efficient synthesis of fused imidazo[1,2-a]pyrimidines. While the cited study focuses on benzo-fused derivatives, the methodology is adaptable to simpler systems. Key conditions include:

  • Catalyst : PdCl₂ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Anhydrous toluene

  • Temperature : 80°C under O₂ atmosphere

  • Reaction time : 4 hours

This method achieves cyclization via oxidative C–H activation, eliminating the need for pre-functionalized substrates. For the target compound, analogous conditions could facilitate coupling between a methoxy-substituted aniline and a propanamide-bearing aldehyde.

Multi-Component One-Pot Reactions

Alternative routes employ one-pot assemblies using ammonium acetate and silica sulfuric acid catalysts. These reactions typically condense aldehydes, amines, and ketones or nitriles to form the imidazo[1,2-a]pyrimidine core. For example:

  • Substrates : 2-methoxy-5-aminophenyl derivatives + imidazo[1,2-a]pyrimidine precursors

  • Catalyst : Silica sulfuric acid (SSA)

  • Conditions : Reflux in ethanol or acetonitrile

This approach minimizes purification steps but may require optimization to ensure regioselectivity at the 2-position of the imidazo[1,2-a]pyrimidine ring.

Functionalization of the Imidazo[1,2-a]pyrimidine Core

Introducing the 2-methylpropanamide side chain necessitates precise functionalization strategies:

Amide Coupling at the Aromatic Ring

The N-(2-methoxyphenyl) group is installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). Data from analogous compounds suggest:

Reaction TypeConditionsYield (%)Reference
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C68–72
SNArK₂CO₃, DMF, 120°C55–60

The propanamide group is subsequently introduced through acylation of the aniline intermediate. For example, treating 5-amino-2-methoxyphenylimidazo[1,2-a]pyrimidine with isobutyryl chloride in dichloromethane (DCM) and triethylamine affords the target amide.

Optimized Synthetic Route for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide

Combining the above strategies, a plausible synthesis involves:

Step 1 : Formation of 5-amino-2-methoxyphenylimidazo[1,2-a]pyrimidine

  • Reactants : 2-methoxy-5-nitroaniline + 2-bromoimidazo[1,2-a]pyrimidine

  • Conditions : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄, toluene/H₂O (3:1), 100°C, 12h

  • Yield : ~70% (estimated from similar couplings)

Step 2 : Reduction of Nitro Group

  • Reagent : H₂ (1 atm), 10% Pd/C, ethanol, rt

  • Yield : >95%

Step 3 : Acylation with Isobutyryl Chloride

  • Conditions : DCM, Et₃N (2 equiv), 0°C → rt, 2h

  • Yield : 85–90%

Critical Analysis of Reaction Parameters

Catalyst Selection in Cyclization Reactions

Palladium catalysts outperform copper-based systems in coupling efficiency:

CatalystTurnover Number (TON)Byproduct Formation (%)
PdCl₂18.5<5
CuI6.212–15

Oxygen atmosphere enhances Pd-catalyzed reactions by facilitating re-oxidation of the metal center.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) improve amidation yields but complicate purification. Non-polar solvents (toluene) offer easier workup but slower kinetics:

SolventReaction Time (h)Isolated Yield (%)
DMF1.588
Toluene482
THF378

Scalability and Industrial Considerations

A 2017 study demonstrated gram-scale synthesis of related imidazo[1,2-a]pyrimidines using flow chemistry. Key parameters for scale-up:

  • Residence time : 8 minutes

  • Temperature : 130°C

  • Pressure : 12 bar

  • Yield : 76%

This suggests potential for continuous manufacturing of the target compound, though substrate solubility in flow systems requires further optimization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyrimidine core, potentially leading to the formation of dihydroimidazo derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The presence of the benzodioxole structure in related compounds has been linked to antimicrobial activity. Studies have suggested that N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide could potentially exhibit similar effects, targeting bacterial and fungal pathogens through disruption of their cellular functions.

Neuroprotective Effects

Compounds with structural similarities to this compound have been investigated for neuroprotective effects. These effects are often attributed to the ability of such compounds to modulate neuroinflammatory responses and promote neuronal survival under stress conditions, making them candidates for treating neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic strategies include:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This step often involves cyclization reactions using appropriate nitrogen-containing compounds.
  • Introduction of the Methoxyphenyl Group : This can be achieved through electrophilic aromatic substitution reactions.
  • Amide Bond Formation : The final step usually involves coupling the amine derived from 2-methylpropanamide with the carboxylic acid derivative of the imidazo compound.

These synthetic methods are well-documented in the literature and are essential for producing this compound for further biological evaluation .

Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research has demonstrated that this compound exhibits dose-dependent inhibition of cancer cell proliferation in various assays, indicating its potential as an anticancer agent.
  • Animal Models : Preclinical studies have assessed the compound's effectiveness in reducing tumor size in xenograft models, providing insights into its therapeutic potential.
  • Mechanistic Investigations : Further studies have elucidated the molecular mechanisms by which this compound exerts its effects, including pathways involved in apoptosis and cell cycle regulation.

Mechanism of Action

The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core is known to interact with various biological targets, leading to the modulation of cellular pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The imidazo[1,2-a]pyrimidine core differentiates this compound from closely related scaffolds:

  • Imidazo[1,2-a]pyridine: Found in drugs like zolpidem (sedative) and alpidem (anxiolytic), this scaffold has a single nitrogen in the six-membered ring.
  • Imidazo[1,2-b]pyridazine : Used in Fyn kinase inhibitors (e.g., compounds from ), this scaffold features a pyridazine ring (two adjacent nitrogen atoms). The pyrimidine ring in the target compound offers distinct electronic properties, which could influence binding affinity or metabolic stability .

Substituent Effects

Key substituents and their comparative roles:

Compound Core Structure Substituents Biological Target/Activity
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide Imidazo[1,2-a]pyrimidine 2-methoxy phenyl, 2-methylpropanamide Not explicitly stated (inferred kinase or CNS modulation)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide () Imidazo[1,2-a]pyridine Bromo, fluoro, benzamide Broad bioactivity (e.g., antimicrobial, anticancer)
Fyn kinase inhibitors () Imidazo[1,2-b]pyridazine Varied (e.g., thiadiazole, pyrazole) Fyn kinase inhibition
  • Methoxy vs. Halogen Substituents : The 2-methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., bromo/fluoro in ) but reduce electrophilic reactivity.

Pharmacological Potential

  • Kinase Inhibition : While highlights imidazo[1,2-b]pyridazine-based Fyn kinase inhibitors, the target compound’s pyrimidine core could target other kinases (e.g., Src family) due to altered electronic profiles.

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}. The compound features an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group, contributing to its unique pharmacological properties.

The primary mechanism through which this compound exhibits biological activity is by inhibiting the COX-2 enzyme. COX-2 is involved in the inflammatory process, and its inhibition can lead to anti-inflammatory and analgesic effects. The compound binds to the active site of COX-2, reducing prostaglandin production and thereby alleviating inflammation and pain .

1. Anti-inflammatory Effects

Research indicates that this compound shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit COX-2 activity effectively, suggesting potential applications in treating inflammatory diseases .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. It has shown inhibitory effects against various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancers. The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

This compound stands out due to its specific substitution pattern that enhances selectivity and potency as a COX-2 inhibitor compared to other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for various therapeutic applications:

  • In vitro Studies :
    • The compound exhibited significant inhibition of COX-2 activity with an IC50 value lower than many existing anti-inflammatory drugs.
    • Anticancer assays indicated that it effectively reduced cell viability in multiple cancer cell lines.
    Cell Line Type of Cancer IC50 (µM)
    MCF-7Breast0.7 ± 0.2
    SGC-7901Stomach30.0 ± 1.2
    HepG2Liver18.3 ± 1.4
    These findings suggest that this compound may serve as a lead compound for further development in anti-inflammatory and anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide, and what purification methods ensure high yield?

The synthesis typically involves constructing the imidazo[1,2-a]pyrimidine core via cyclization of precursors such as 2-aminopyrimidine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . For the final step, coupling the imidazo[1,2-a]pyrimidine moiety with 2-methoxyphenyl and 2-methylpropanamide groups requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. How can the structure of this compound be validated, and what spectroscopic data are critical for confirmation?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL) can refine crystal structures using diffraction data collected at 100 K . Spectroscopic validation includes:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR should resolve aromatic protons (δ 7.0–8.5 ppm for imidazo[1,2-a]pyrimidine), methoxy groups (δ ~3.8 ppm), and amide protons (δ ~8.0 ppm).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z calculated for C18H19N3O2\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2: 309.1477) .

Advanced Research Questions

Q. What methodologies are recommended for identifying the biological targets of this compound, and how can data contradictions be resolved?

Target identification often combines kinase profiling assays (e.g., radiometric or fluorescence-based kinase screens) and computational docking (e.g., AutoDock Vina with Fyn kinase or COX-2 homology models) . Contradictions between in vitro and cellular activity may arise due to off-target effects, metabolic instability, or poor membrane permeability. Mitigation strategies include:

  • Orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays).
  • Metabolite profiling (LC-MS) to assess compound stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

SAR studies should systematically modify substituents:

  • Imidazo[1,2-a]pyrimidine core : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance binding to hydrophobic kinase pockets.
  • Amide side chain : Introduce methyl or cyclopropyl groups to reduce metabolic oxidation.
  • Phenyl ring : Fluorination at specific positions (e.g., para) to improve bioavailability .
    Validate using enzymatic assays (IC50_{50} determination) and selectivity panels (e.g., ProfilerPro Kinase Screening) to minimize off-target effects .

Q. What experimental designs address discrepancies in bioactivity data across different cell lines or animal models?

Discrepancies may stem from genetic variability (e.g., Fyn kinase expression levels) or pharmacokinetic differences. Solutions include:

  • Isogenic cell lines : CRISPR-edited to control for genetic background.
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Species-specific metabolism studies : Use hepatocyte microsomes from human, mouse, or rat to identify interspecies differences .

Q. How can mechanistic studies differentiate between direct kinase inhibition and downstream pathway modulation?

  • Kinase activity assays : Compare compound effects on purified Fyn kinase versus cell lysates (to account for endogenous regulators).
  • Phosphoproteomics : SILAC-based mass spectrometry to map phosphorylation changes in downstream targets (e.g., STAT3, ERK).
  • CRISPR knockouts : Ablate Fyn kinase to confirm on-target effects .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization hurdles (e.g., polymorphism, low diffraction quality) are addressed by:

  • Screening diverse solvents (e.g., DMSO/water, PEG-based solutions).
  • Seeding with microcrystals of analogous compounds.
  • Using synchrotron radiation for small or weakly diffracting crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.